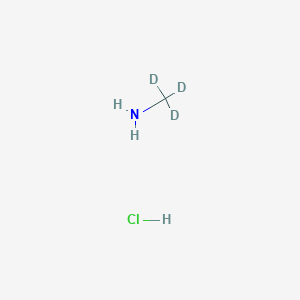

Methyl-d3-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trideuteriomethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMRYBIKMRVZLB-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50225362 | |

| Record name | (2H3)Methylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7436-22-8 | |

| Record name | Methan-d3-amine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7436-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H3)Methylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007436228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H3)Methylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2H3)methylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physicochemical properties of Methyl-d3-amine hydrochloride?

An In-depth Technical Guide to the Physicochemical Properties of Methyl-d3-amine (B1598088) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-d3-amine hydrochloride (CAS No. 7436-22-8) is a deuterated isotopologue of methylamine (B109427) hydrochloride, a crucial building block in organic synthesis and pharmaceutical development.[1][2] The substitution of protium (B1232500) with deuterium (B1214612) in the methyl group imparts unique physicochemical properties that are leveraged in various scientific applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization, and a summary of its key applications in modern research.

Core Physicochemical Properties

This compound is a white to off-white crystalline solid.[3][4][5] It is stable under standard room temperature conditions when stored in a closed container, though it is known to be hygroscopic (absorbs moisture from the air) and should be protected from moisture.[6][7]

Quantitative Data Summary

The key quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 7436-22-8 | [8][9][10] |

| Molecular Formula | CD₃NH₂·HCl | [4][6][9] |

| Molecular Weight | 70.54 g/mol | [3][8][9][11] |

| Melting Point | 229 - 234 °C | [2][3][6][11][12][13] |

| Boiling Point | Not Available | [2][6] |

| Solubility | Soluble in Water, Methanol, DMSO | [3][4][12] |

| Appearance | White to Off-White Crystalline Solid/Powder | [3][4][5][14] |

| Isotopic Purity | Typically ≥98 atom % D | [6][10][13] |

| InChI Key | NQMRYBIKMRVZLB-NIIDSAIPSA-N | [3] |

Experimental Protocols

The characterization and synthesis of this compound involve standard organic chemistry techniques. Below are detailed methodologies for key experimental procedures.

Synthesis via Reductive Amination of a Deuterated Source

A common method for synthesizing deuterated amines is through the reduction of a suitable deuterated starting material.[8] A general protocol is outlined below.

Objective: To synthesize this compound.

Materials:

-

Deuterated nitromethane (B149229) (CD₃NO₂)

-

Reducing agent (e.g., Zinc powder, Lithium aluminum hydride)

-

Inert solvent (e.g., Tetrahydrofuran)

-

Hydrochloric acid (HCl)

-

Deuterium oxide (D₂O)

-

Base (e.g., Sodium hydroxide)

Procedure:

-

Preparation of Deuterated Nitromethane: Nitromethane is reacted with deuterium oxide in the presence of a base to exchange protons for deuterons, yielding deuterated nitromethane. This step may be repeated to achieve high isotopic enrichment.[15][16]

-

Reduction: The deuterated nitromethane is dissolved in an inert solvent like tetrahydrofuran.

-

A reducing agent is slowly added to the solution under controlled temperature conditions to reduce the nitro group to an amine.

-

Acidification: After the reduction is complete, the resulting Methyl-d3-amine is reacted with hydrochloric acid to form the hydrochloride salt.[15]

-

Purification: The final product, this compound, is purified by crystallization.[12]

Caption: A generalized workflow for the synthesis of this compound.

Quality Control and Isotopic Verification

Confirming the identity and isotopic purity of this compound is critical. This is typically achieved through a combination of spectroscopic techniques.[8]

Objective: To verify the structure and isotopic enrichment of a synthesized batch of this compound.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (Proton NMR): The primary role of ¹H NMR is to confirm the high level of deuteration. A key diagnostic is the absence or significant reduction of a signal around 2.5 ppm, which corresponds to the methyl protons in the non-deuterated analogue.[8]

-

¹³C NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton. The chemical shift and multiplicity of the methyl carbon signal will confirm the presence of C-D bonds.[8]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

FTIR is used to identify functional groups and confirm deuteration by observing vibrational modes.[8] The fundamental differences in the vibrational frequencies between C-H and C-D bonds provide a clear basis for quantification. A minimal intensity of peaks in the C-H stretching region (approx. 2800-3000 cm⁻¹) indicates a high degree of deuteration.[8]

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular weight of the protonated molecule. The observed mass-to-charge ratio (m/z) will correspond to the deuterated compound, allowing for confirmation of its elemental composition.[8]

-

Caption: Workflow for the analytical characterization of this compound.

Applications in Research and Drug Development

The primary utility of this compound stems from the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down bond-breaking reactions that are often the rate-limiting step in drug metabolism.[8]

Key Applications Include:

-

Deuterated Pharmaceuticals: It serves as a crucial building block for incorporating deuterated methyl groups into drug candidates. This can modify a drug's metabolic profile, potentially leading to improved pharmacokinetic properties without altering its pharmacological activity.[2][8]

-

Metabolic Studies: As a labeled compound, it is instrumental in investigating the metabolic pathways and biotransformation of pharmaceuticals.[4]

-

Internal Standards: In analytical chemistry, particularly in mass spectrometry, it is used as an internal standard for the quantification of its non-deuterated counterpart.[12]

-

Isotope Labeling Studies: The deuterium atoms serve as a tracer to track the fate of methyl groups in various chemical and biological reactions, helping to elucidate reaction mechanisms.[4]

Caption: Key applications derived from the properties of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 7436-22-8 [chemicalbook.com]

- 4. clearsynthdeutero.com [clearsynthdeutero.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. This compound | 7436-22-8 | Benchchem [benchchem.com]

- 9. scbt.com [scbt.com]

- 10. calpaclab.com [calpaclab.com]

- 11. 7436-22-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. chembk.com [chembk.com]

- 13. Methyl-d3-amine D 99atom 7436-22-8 [sigmaaldrich.com]

- 14. Methyl-d3-amine HCl | CymitQuimica [cymitquimica.com]

- 15. US8748666B2 - Preparation methods of methyl-D3-amine and salts thereof - Google Patents [patents.google.com]

- 16. WO2011113369A1 - Preparation methods of methyl-d3-amine and salts thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl-d3-amine Hydrochloride (CAS: 7436-22-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl-d3-amine hydrochloride (CAS Number: 7436-22-8), a deuterated compound of significant interest in modern chemical and pharmaceutical research. This document details its chemical properties, synthesis, applications, and safety protocols, presenting data in a structured and accessible format for the scientific community.

Core Chemical and Physical Properties

This compound, also known as (Deuterated-methyl)ammonium chloride or Methyl-d3-ammonium chloride, is the deuterated isotopologue of methylamine (B109427) hydrochloride.[1][2] The substitution of hydrogen atoms with deuterium (B1214612) on the methyl group imparts unique properties that are valuable in various scientific applications.[3]

| Property | Value | Reference(s) |

| CAS Number | 7436-22-8 | [2][4] |

| Molecular Formula | CD₃NH₂·HCl | [2][4] |

| Molecular Weight | 70.54 g/mol | [2][4] |

| Appearance | White to yellow powder/clear, colorless crystals | [1][5] |

| Melting Point | 232-234 °C (lit.) | [6] |

| Isotopic Enrichment | Typically ≥98 atom % D | [1][4] |

| Solubility | Soluble in water | |

| Stability | Stable if stored under recommended conditions | [4] |

| Storage Conditions | Store at room temperature, protected from moisture.[1][4][7] |

Key Applications in Research and Development

The unique isotopic labeling of this compound makes it an invaluable tool in several scientific fields.[3]

-

Drug Metabolism and Pharmacokinetic (DMPK) Studies : As a labeled compound, it is crucial for investigating the metabolic pathways and biotransformation of pharmaceutical agents.[3] By incorporating the deuterated methyl group into drug candidates, researchers can track their metabolism, identify metabolites, and better understand potential drug-drug interactions, ultimately contributing to the development of safer and more effective medications.[3][8] The deuterium substitution can lead to improved pharmacokinetic properties, such as enhanced stability and reduced metabolism.[9]

-

Isotope Labeling and Tracer Studies : The deuterium atoms serve as a stable isotopic tracer in various chemical reactions.[3] This allows scientists to track the fate and transformation of methyl groups in organic synthesis, mechanistic studies, and environmental science.[3][8] The distinct signal of deuterium in analytical techniques like mass spectrometry is essential for elucidating reaction mechanisms and kinetics.[3]

-

Synthetic Intermediate : It is a key building block for the synthesis of a wide range of deuterated compounds and complex labeled molecules.[7][8][10] A significant application is in the preparation of deuterated diphenylurea derivatives, which are investigated as phosphokinase inhibitors for potential therapeutic use in diseases like cancer.[6][9]

-

Analytical Chemistry and Spectroscopy : In nuclear magnetic resonance (NMR) spectroscopy, this compound can be used as an internal standard. Its distinct spectral properties, resulting from the carbon-deuterium bonds, are also utilized in Fourier-Transform Infrared (FTIR) spectroscopy to quantify isotopic purity.[8]

Synthesis Methodologies

The traditional synthesis of this compound often involves the use of deuterated methylation reagents.[11] However, these methods can produce multiple substituted by-products, complicating purification and increasing costs.[11] More efficient, modern methods have been developed to overcome these challenges.

One documented synthetic pathway involves a multi-step process starting from Boc-protected benzylamine (B48309).[11] This method provides a high yield and purity of the final product. Another approach involves the reduction of deuterated nitromethane.[12][13]

Below is a logical workflow for a common synthesis route.

Experimental Protocols

This section details a representative experimental protocol for the synthesis of this compound, adapted from cited literature.[11]

Objective: To synthesize this compound (Compound 4) from Boc-protected benzylamine.

Step 1: Synthesis of Boc-protected N-benzyl-d3-methylamine (Compound 2)

-

Under a nitrogen atmosphere, add Boc-protected benzylamine (24.12 mmol) to 25 ml of DMF in a flask cooled to 0°C.[11]

-

Add NaH (60%, 26.54 mmol) dropwise to the solution and stir for 30 minutes.[11]

-

Add TsOCD₃ (24.12 mmol), dissolved in 5 ml of DMF, to the reaction mixture.[11]

-

Allow the mixture to warm to room temperature and monitor the reaction's completion using thin-layer chromatography (TLC).[11]

-

Quench the reaction with 40 ml of saturated ammonium (B1175870) chloride.[11]

-

Perform an extraction with ethyl acetate (3 x 50 ml) and water.[11]

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation to obtain the crude product.[11]

-

Purify the crude product using silica (B1680970) gel column chromatography to yield Compound 2.[11]

Step 2: Synthesis of N-benzyl-d3-methylamine hydrochloride (Compound 3)

-

Dissolve Compound 2 (12.06 mmol) in 100 ml of ethyl acetate.[11]

-

At 0°C, add a 15 ml solution of HCl in ethyl acetate (3M) dropwise.[11]

-

Warm the mixture to room temperature to proceed with the reaction, monitoring completion by TLC.[11]

-

Concentrate the solution to remove the ethyl acetate, yielding Compound 3 with a reported 100% yield.[11]

Step 3: Synthesis of this compound (Compound 4)

-

Under hydrogen protection, add Compound 3 (12.06 mmol) and 5% Pd/C (200 mg) to 25 ml of methanol.[11]

-

Heat the reaction to 40°C to facilitate the removal of the benzyl (B1604629) group, monitoring completion by TLC.[11]

-

Filter the mixture and evaporate the solvent to obtain the final product, this compound (Compound 4), with a reported 100% yield.[11]

The following diagram illustrates the general laboratory workflow.

Safety, Handling, and Storage

This compound is an irritant and requires careful handling in a laboratory setting.[1]

Hazard Summary:

| Hazard Type | Description | Reference(s) |

| Acute Toxicity (Oral) | Harmful if swallowed. | [14] |

| Skin Irritation | Causes skin irritation. | [1][14] |

| Eye Irritation | Causes serious eye irritation. | [1][14] |

| Respiratory Irritation | Causes respiratory tract irritation. May cause respiratory irritation. | [1][14] |

| Special Properties | Hygroscopic (absorbs moisture from the air). | [1] |

First Aid Measures:

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][15]

-

Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[1][15]

-

Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of water or milk. Seek immediate medical aid.[1]

Handling and Storage:

-

Handling : Use in a well-ventilated area.[16] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15] Avoid generating dust.[1] Wash hands thoroughly after handling.[1]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible substances and protect from moisture.[1][7]

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. scbt.com [scbt.com]

- 3. clearsynthdeutero.com [clearsynthdeutero.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. Methyl-d3-amine HCl | CymitQuimica [cymitquimica.com]

- 6. This compound | 7436-22-8 [chemicalbook.com]

- 7. Methyl-dâ-amine·HCl (D, 98%) - Cambridge Isotope Laboratories, DLM-289-1 [isotope.com]

- 8. This compound | 7436-22-8 | Benchchem [benchchem.com]

- 9. lookchem.com [lookchem.com]

- 10. myuchem.com [myuchem.com]

- 11. Page loading... [guidechem.com]

- 12. US8748666B2 - Preparation methods of methyl-D3-amine and salts thereof - Google Patents [patents.google.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. isotope.com [isotope.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Methyl-d3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for Methyl-d3-amine (B1598088) hydrochloride (CD₃NH₂·HCl), a crucial deuterated intermediate in the pharmaceutical industry and a valuable tool in metabolic and pharmacokinetic studies. The inclusion of deuterium (B1214612) in place of protium (B1232500) can significantly alter the metabolic fate of a drug, often leading to an improved pharmacokinetic profile. This document details various synthetic routes, complete with experimental protocols, comparative data, and visual representations of the reaction pathways to aid in the selection and implementation of the most suitable method for a given research or development objective.

Synthesis via N-Trideuteromethyl-N-Boc-benzylamine

This modern approach is designed to circumvent the issue of over-methylation, a common drawback of traditional methods that utilize highly reactive deuterated methylating agents.[1][2] By employing a doubly protected amine, this method offers high selectivity for the mono-deuteromethylated product, resulting in high purity and yield.[1]

Reaction Pathway

The synthesis proceeds in three main steps: N-deuteromethylation of Boc-protected benzylamine (B48309), deprotection of the Boc group, and subsequent hydrogenolysis of the benzyl (B1604629) group to yield the final product.

Caption: Synthesis of Methyl-d3-amine HCl from Boc-benzylamine.

Experimental Protocol

Step 1: Synthesis of N-Boc-N-benzyl-methyl-d3-amine To a solution of Boc-protected benzylamine (24.12 mmol) in 25 mL of DMF at 0°C under a nitrogen atmosphere, NaH (60% dispersion, 26.54 mmol) is added portion-wise. The mixture is stirred for 30 minutes, after which a solution of TsOCD₃ (24.12 mmol) in 5 mL of DMF is added. The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC. The reaction is then quenched with 40 mL of saturated ammonium (B1175870) chloride solution. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with water, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography.[1]

Step 2: Synthesis of N-benzyl-methyl-d3-amine hydrochloride The N-Boc-N-benzyl-methyl-d3-amine (12.06 mmol) is dissolved in 100 mL of ethyl acetate. At 0°C, 15 mL of a 3M solution of HCl in ethyl acetate is added dropwise. The mixture is then warmed to room temperature and stirred until the reaction is complete (monitored by TLC). The solvent is removed by concentration to yield the product.[1]

Step 3: Synthesis of Methyl-d3-amine hydrochloride To a solution of N-benzyl-methyl-d3-amine hydrochloride (12.06 mmol) in 25 mL of methanol (B129727), 200 mg of 5% Pd/C is added. The mixture is stirred under a hydrogen atmosphere at 40°C until the debenzylation is complete (monitored by TLC). The reaction mixture is then filtered and the filtrate is evaporated to dryness to afford the final product.[1]

Synthesis from Nitromethane-d3

This method relies on the reduction of commercially available or prepared nitromethane-d3. The preparation of the deuterated starting material is a key step, which involves the exchange of acidic protons of nitromethane (B149229) with deuterium from D₂O.[3][4][5]

Reaction Pathway

The synthesis is a two-step process involving the deuteration of nitromethane followed by its reduction.

Caption: Synthesis of Methyl-d3-amine HCl from Nitromethane.

Experimental Protocol

Step 1: Preparation of Nitromethane-d3 Nitromethane is reacted with deuterium oxide in the presence of a base (e.g., sodium hydride, potassium carbonate, or deuterated sodium hydroxide) and optionally a phase-transfer catalyst. This reaction can be repeated to achieve high isotopic purity.[3][4]

Step 2: Synthesis of this compound Deuterated nitromethane (10.0 mmol) is dissolved in 25.0 mL of methanol. To this solution, 0.1 g of 10% Pd/C is added. The reaction vessel is purged with hydrogen gas (using a balloon) three times. The mixture is stirred at room temperature for 16 hours. After the reaction, the mixture is acidified by the dropwise addition of hydrochloric acid. The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the product as a light yellow solid.[6] Alternatively, other reducing agents such as zinc powder, magnesium powder, iron, or nickel can be used.[3][4]

Synthesis via N-(methyl-d3)phthalimide

This route involves the synthesis of an N-deuteromethylated phthalimide (B116566) intermediate, which is then hydrolyzed to release the desired amine hydrochloride. This method is robust and can produce high-purity material.[3][5]

Reaction Pathway

This is a two-step synthesis starting from phthalimide and deuterated methanol.

Caption: Synthesis of Methyl-d3-amine HCl via Phthalimide.

Experimental Protocol

Step 1: Synthesis of N-(methyl-d3)phthalimide To a solution of phthalimide (0.1 mol), deuterated methanol (0.105 mol), and triphenylphosphine (B44618) (0.11 mol) in anhydrous tetrahydrofuran (B95107) under an ice-bath, a solution of diethyl azodicarboxylate (DEAD, 0.11 mol) in tetrahydrofuran is added dropwise. After the addition, the mixture is stirred for 1 hour at room temperature. The product is then isolated and purified.[3]

Step 2: Synthesis of this compound N-(methyl-d3)phthalimide (0.5 mol) is added to a mixture of distilled water (625 mL) and concentrated hydrochloric acid (625 mL) at room temperature. The mixture is heated to 105°C and refluxed overnight. After cooling to room temperature, the mixture is filtered and the solid is washed with distilled water. The filtrate is concentrated under reduced pressure to afford a light yellow solid. Anhydrous ethanol (B145695) (140 mL) is added to the solid, and the mixture is refluxed for 1 hour, then cooled to room temperature and filtered to give the purified product.[3]

Comparative Data of Synthesis Methods

The choice of synthesis method often depends on factors such as desired yield, purity, cost of starting materials, and scalability. The following table summarizes the quantitative data associated with the described methods.

| Method | Starting Materials | Key Reagents | Yield | Isotopic Purity | Reference(s) |

| From Boc-protected benzylamine | Boc-benzylamine, TsOCD₃ | NaH, HCl, H₂, Pd/C | 100% (final two steps) | Not explicitly stated, but expected to be high | [1] |

| From Nitromethane-d3 | Nitromethane, D₂O | Base, H₂, Pd/C, HCl | Good (86% for a related step) | High, can be improved by repeated deuteration | [3][6] |

| From N-(methyl-d3)phthalimide | Phthalimide, Deuterated methanol | PPh₃, DEAD, HCl | 90% (first step) | Not explicitly stated, but expected to be high | [3] |

Note: Yields are as reported in the cited literature and may vary depending on experimental conditions. Isotopic purity is often very high for these methods but should be confirmed by analytical techniques such as NMR or mass spectrometry.[7]

Analytical Characterization

Regardless of the synthetic route chosen, the final product should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

¹H NMR: To confirm the absence of protons on the methyl group.[7]

-

¹³C NMR: To provide information about the carbon skeleton.[1]

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.[1]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to quantify isotopic impurities.[7]

This guide provides a detailed overview of the most common and effective methods for the synthesis of this compound. The choice of a specific method will be dictated by the specific requirements of the research or manufacturing process, including scale, cost, and available equipment.

References

- 1. Page loading... [guidechem.com]

- 2. CN112159324B - Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc - Google Patents [patents.google.com]

- 3. US8748666B2 - Preparation methods of methyl-D3-amine and salts thereof - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. WO2011113369A1 - Preparation methods of methyl-d3-amine and salts thereof - Google Patents [patents.google.com]

- 6. CN102190587A - Method and process for synthesizing and producing deuterated methylamine and salts thereof - Google Patents [patents.google.com]

- 7. This compound | 7436-22-8 | Benchchem [benchchem.com]

The Significance of Deuterium Labeling in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Deuterium (B1214612) labeling, the strategic substitution of hydrogen atoms with their stable, heavier isotope deuterium (²H or D), has emerged as a powerful and versatile tool in biological and pharmaceutical research.[1] This seemingly subtle isotopic substitution introduces unique physicochemical properties that can be leveraged to probe complex biological systems, elucidate reaction mechanisms, and enhance the therapeutic potential of drugs.[1][2] This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and diverse applications of deuterium labeling in biological systems.

Core Principles of Deuterium Labeling

The utility of deuterium labeling is primarily rooted in two fundamental concepts: its use as a stable isotopic tracer and the kinetic isotope effect (KIE).

-

Stable Isotope Tracer: Deuterium's greater mass compared to protium (B1232500) (¹H) allows it to be distinguished by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[] This enables researchers to track the fate of deuterium-labeled molecules through intricate metabolic pathways, providing insights into metabolic flux and the biosynthesis of various biomolecules.[2][4]

-

Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger and has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond.[5] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic process.[5][6] This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a cornerstone of its application in drug development to improve pharmacokinetic profiles.[5][7] The KIE is expressed as the ratio of the rate constant for the reaction with the light isotope (kH) to that with the heavy isotope (kD).[2]

Applications in Biological Systems

The unique properties of deuterium have led to its widespread application across various scientific disciplines.

Metabolic Studies and Metabolomics

Deuterium-labeled compounds, particularly deuterium oxide (D₂O), serve as powerful tracers to study the dynamics of metabolic pathways.[4][8] Administering D₂O to biological systems leads to the incorporation of deuterium into newly synthesized biomolecules, including proteins, lipids, and carbohydrates.[4] By measuring the rate of deuterium incorporation using mass spectrometry, researchers can quantify the synthesis rates and flux through various metabolic pathways.[8][9] This approach, sometimes termed "Deuteromics," allows for the simultaneous investigation of multiple metabolic pathways from a single tracer.[8] Deuterium Metabolic Imaging (DMI) is another emerging technique that uses deuterium-labeled substrates to visualize and quantify metabolic processes in vivo.[10][11]

Pharmacokinetics and Drug Development

The deuterium KIE is strategically employed in drug development to enhance the pharmacokinetic (PK) properties of drug candidates.[5][12] By replacing hydrogen with deuterium at sites susceptible to metabolic attack, particularly by Cytochrome P450 (CYP) enzymes, the rate of drug metabolism can be significantly reduced.[5][6] This can lead to several therapeutic benefits:

-

Improved Metabolic Stability and Increased Half-Life: Slower metabolism results in a longer drug half-life, allowing for less frequent dosing.[12][13]

-

Reduced Formation of Toxic Metabolites: By altering metabolic pathways, the formation of undesirable or toxic metabolites can be minimized.[6][12]

-

Increased Drug Exposure: A lower rate of clearance leads to higher overall drug exposure, potentially enhancing efficacy.[6]

The first deuterated drug approved by the FDA, Austedo® (deutetrabenazine), exemplifies the success of this strategy.[13][14]

Structural Biology

In structural biology, deuterium labeling is a crucial tool for both NMR spectroscopy and neutron diffraction.

-

NMR Spectroscopy: For large proteins, proton NMR spectra can be exceedingly complex and poorly resolved. Replacing protons with deuterons simplifies the spectra, reducing dipolar spin interactions and allowing for the study of larger biomolecular systems.[2][15][16] This is particularly valuable in solution and solid-state NMR.[15]

-

Neutron Diffraction: Neutrons are particularly sensitive to hydrogen and its isotopes.[17] The use of fully or selectively deuterated proteins in neutron crystallography improves the signal-to-noise ratio and enhances the visibility of the molecular structure.[17] Contrast matching, achieved by adjusting the level of deuteration, allows for the focused study of specific components within a larger biological complex.[18]

Quantitative Data Presentation

The impact of deuterium labeling on pharmacokinetic parameters is significant and can be summarized for comparative analysis.

| Drug Candidate | Deuteration Site | Fold Increase in Half-life (t½) | Fold Decrease in Clearance (CL) | Reference |

| Compound A | Methoxy Group | 2.5 | 2.3 | [19] |

| Compound B | N-methyl Group | 3.1 | 2.8 | [19] |

| Compound C | Aromatic Ring | 1.8 | 1.7 | [19] |

Table 1: Illustrative Impact of Deuterium Labeling on In Vivo Pharmacokinetic Parameters. This table summarizes hypothetical data based on common findings in pharmacokinetic studies of deuterated compounds.

| Parameter | Proteo-Compound | Deutero-Compound | Fold Change | Reference |

| In vitro t½ (min) | 15 | 45 | 3.0 | [19] |

| Intrinsic Clearance (CLint) (µL/min/mg) | 100 | 33 | 3.0 | [19] |

Table 2: Representative Data from an In Vitro Metabolic Stability Assay. This table presents example data illustrating the effect of deuteration on metabolic stability in human liver microsomes.

Experimental Protocols

Detailed methodologies are crucial for the successful application of deuterium labeling.

Protocol 1: In Vitro Metabolic Stability Assay in Liver Microsomes

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound and its deuterated counterpart to assess the kinetic isotope effect.[19]

Materials:

-

Test compound and its deuterated analog

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (quenching solution)

-

Incubator or shaking water bath (37°C)

-

LC-MS/MS system[19]

Procedure:

-

Preparation: Prepare a master mix containing the phosphate buffer and NADPH regenerating system.[19]

-

Pre-incubation: Pre-warm the master mix and the liver microsome suspension to 37°C for 5 minutes.[19]

-

Initiation of Reaction: Add the test compound or its deuterated analog to the pre-warmed master mix to a final concentration of 1 µM. Initiate the metabolic reaction by adding the liver microsome suspension.[19]

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.[19]

-

Quenching: Immediately add the aliquot to a tube containing cold acetonitrile to stop the enzymatic reaction.[19]

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins.[19]

-

Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.[19]

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.[19]

-

Determine the elimination rate constant (k) from the slope of the linear portion of the curve.[19]

-

Calculate the in vitro half-life (t½) as 0.693/k.[19]

-

Calculate the intrinsic clearance (CLint) using the appropriate formula, typically expressed in µL/min/mg of microsomal protein.[19]

-

Compare the CLint values of the proteo and deutero compounds to determine the KIE.

Protocol 2: General Method for Deuterium Labeling of Proteins in E. coli

Objective: To produce highly deuterated proteins for structural and biophysical studies.[15][18]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the gene of interest

-

M9 minimal medium components

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Deuterated glucose (¹³C, ²H-glucose if needed for NMR)

-

¹⁵NH₄Cl (for NMR applications)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

-

Adaptation of Cells: Gradually adapt the E. coli cells to grow in D₂O-based M9 medium by sequentially increasing the percentage of D₂O in the culture.[17] Alternatively, plate cells on D₂O-based M9 agar (B569324) and select colonies that grow well.[17]

-

Starter Culture: Inoculate a small volume of D₂O-based M9 medium with an adapted colony and grow overnight.

-

Large-Scale Culture: Inoculate a larger volume of D₂O-based M9 medium containing deuterated glucose and ¹⁵NH₄Cl with the starter culture.

-

Induction: Grow the culture at 37°C to an OD₆₀₀ of ~0.8-1.0. Induce protein expression by adding IPTG to a final concentration of 1 mM.[20]

-

Expression: Continue to grow the culture for a specified period (e.g., 4-6 hours or overnight at a lower temperature) to allow for protein expression.

-

Harvesting and Purification: Harvest the cells by centrifugation and purify the deuterated protein using standard chromatography techniques.

Analysis:

-

Confirm the level of deuteration using mass spectrometry.[18]

-

Verify the protein's structural integrity and function using appropriate biophysical and biochemical assays.

Protocol 3: Quantification of Deuterium Enrichment in Metabolites by GC-MS

Objective: To measure the incorporation of deuterium from a labeled precursor into a target metabolite.[9][21]

Materials:

-

Biological samples (e.g., plasma, tissue extracts)

-

Internal standard (a stable isotope-labeled version of the analyte, if available)

-

Derivatization reagents (e.g., for creating volatile derivatives of the analyte)

-

Organic solvents

-

GC-MS system[9]

Procedure:

-

Sample Preparation: Extract the metabolites from the biological matrix. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.[9]

-

Derivatization: Convert the target analyte into a volatile derivative suitable for GC analysis. This step is crucial for non-volatile compounds like glucose or amino acids.[9][22]

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer detects and quantifies the different isotopologues of the target analyte based on their mass-to-charge ratio (m/z).[9]

Data Analysis:

-

Mass Isotopomer Distribution Analysis: Determine the relative abundance of the different mass isotopologues (M+0, M+1, M+2, etc.) of the analyte.

-

Correction for Natural Abundance: Correct the measured mass isotopomer distribution for the natural abundance of all stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, ²H).

-

Calculation of Enrichment: Calculate the deuterium enrichment in the molecule based on the corrected mass isotopomer distribution.

Mandatory Visualizations

Diagrams are essential for illustrating complex workflows and pathways.

Caption: Experimental workflow for the evaluation of a deuterated drug candidate.[14]

Caption: Alteration of metabolic pathways due to deuterium labeling.

Caption: Logical flow for the interpretation of Kinetic Isotope Effect (KIE) values.[1]

Conclusion

Deuterium labeling is a multifaceted and indispensable technology in modern biological and pharmaceutical sciences.[2] Its applications, ranging from the elucidation of complex metabolic networks to the rational design of drugs with improved pharmacokinetic profiles, continue to expand.[2][23] As analytical technologies become more sensitive and accessible, the utility of deuterium-labeled compounds is poised to grow, enabling more sophisticated investigations into the intricate workings of biological systems.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. metsol.com [metsol.com]

- 9. benchchem.com [benchchem.com]

- 10. Frontiers | Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways [frontiersin.org]

- 11. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 13. Deuterated drug - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. A simple protocol for the production of highly deuterated proteins for biophysical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Deuterium labelling in NMR structural analysis of larger proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Deuterium labeling for neutron structure-function-dynamics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

Molecular weight and formula of Methyl-d3-amine hydrochloride.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl-d3-amine hydrochloride, a deuterated isotopologue of methylamine (B109427) hydrochloride. Its unique properties make it an invaluable tool in pharmaceutical research and development, particularly in metabolic studies, mechanistic investigations, and as a building block for synthesizing deuterated pharmaceutical ingredients.

Core Compound Properties

This compound (d₃-methylammonium chloride) is a stable, non-radioactive isotopically labeled compound where the three hydrogen atoms of the methyl group are replaced with deuterium (B1214612). This substitution imparts a higher mass and alters the vibrational frequencies of the C-D bonds compared to C-H bonds, which is the basis for its utility in various analytical and research applications.

Quantitative Data Summary

For clarity and direct comparison, the fundamental properties of this compound and its non-deuterated analog are presented below.

| Property | This compound | Methylamine Hydrochloride |

| Chemical Formula | CD₃NH₂·HCl[1][2] | CH₃NH₂·HCl[3][4] |

| Molecular Weight | 70.54 g/mol [1][2] | 67.52 g/mol [3][5] |

| CAS Number | 7436-22-8[1][2] | 593-51-1[3][4] |

| Synonyms | Deuterated methylamine hydrochloride, Methyl-d3-ammonium chloride[1][5] | Methanaminium chloride, Monomethylammonium chloride[3] |

Applications in Research and Drug Development

The primary applications of this compound stem from the kinetic isotope effect and its utility as a stable isotope tracer.

-

Drug Metabolism Studies: As a labeled compound, it is instrumental in investigating the metabolic pathways and biotransformation of pharmaceutical agents.[5] By incorporating the deuterated methyl group into drug candidates, researchers can gain crucial insights into their metabolism, helping to develop safer and more effective medications.[5]

-

Isotope Labeling and Tracing: The presence of deuterium allows scientists to use it as a tracer in various chemical reactions.[5] This enables the tracking of the fate and transformation of methyl groups in organic synthesis and environmental studies, providing a distinct signal in analytical techniques like mass spectrometry and NMR.[1][5]

-

Synthesis of Deuterated Compounds: It serves as a critical precursor in the synthesis of deuterated diphenylurea derivatives, which have potential as phosphokinase inhibitors for targeted therapies in diseases like cancer.[6][7] The incorporation of deuterium can lead to improved pharmacokinetic properties, such as enhanced stability and reduced metabolism.[6]

Experimental Protocols

Detailed methodologies are crucial for the effective application and analysis of this compound. Below are outlines of key experimental procedures.

Synthesis of this compound

A common synthetic route involves the deprotection of a protected N-benzyl-N-(methyl-d3)amine.[2]

Objective: To synthesize this compound from N-benzyl-N-(methyl-d3)amine hydrochloride.

Materials:

-

N-benzyl-N-(methyl-d3)amine hydrochloride

-

5% Palladium on Carbon (Pd/C)

-

Methanol

-

Hydrogen gas supply

Procedure:

-

Dissolve N-benzyl-N-(methyl-d3)amine hydrochloride (12.06 mmol) in 25 ml of methanol.[2]

-

Add 200 mg of 5% Pd/C to the solution.[2]

-

Place the reaction mixture under a hydrogen atmosphere.

-

Heat the reaction to 40°C to facilitate the removal of the benzyl (B1604629) protecting group.[2]

-

Monitor the reaction for completion using thin-layer chromatography (TLC).[2]

-

Upon completion, filter the mixture to remove the Pd/C catalyst.[2]

-

Evaporate the solvent from the filtrate to yield the final product, this compound.[2] The yield is reported to be quantitative (100%).[2]

Analytical Characterization

Confirming the isotopic purity and structural integrity is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for this purpose.

Objective: To verify the structure and isotopic labeling of the synthesized this compound.

Instrumentation: 400 MHz NMR Spectrometer

Procedure (¹H NMR):

-

Prepare a sample by dissolving the compound in a suitable deuterated solvent (e.g., DMSO-d6).

-

Acquire the ¹H NMR spectrum.

-

The primary role of ¹H NMR is to confirm the absence of protons on the methyl group.[1] A successful synthesis will show a significant reduction or absence of a signal corresponding to the methyl protons. The spectrum for the provided synthesis shows a singlet at 8.10 ppm, attributed to the two amine protons (-NH₂).[2]

Procedure (¹³C NMR):

-

Using the same sample, acquire a ¹³C NMR spectrum.

-

This analysis provides information about the carbon skeleton.[1] For this compound, a signal corresponding to the deuterated methyl carbon should be observed. The reported chemical shift is 23.5 ppm in DMSO-d6.[2]

Visualizations

The following diagrams illustrate key processes related to this compound.

Caption: Workflow for the synthesis and analytical verification of Methyl-d3-amine HCl.

Caption: Use of Methyl-d3-amine HCl as a building block in pharmaceutical synthesis.

References

- 1. This compound | 7436-22-8 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. US8748666B2 - Preparation methods of methyl-D3-amine and salts thereof - Google Patents [patents.google.com]

- 4. chembk.com [chembk.com]

- 5. clearsynthdeutero.com [clearsynthdeutero.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound | 7436-22-8 [chemicalbook.com]

An In-depth Technical Guide to the Solubility of Methyl-d3-amine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl-d3-amine hydrochloride (deuterated methylamine (B109427) hydrochloride), a critical consideration for its application in pharmaceutical research and development, particularly in metabolic studies and as a labeled internal standard. Due to the limited availability of specific quantitative solubility data for the deuterated compound, this guide presents data for its non-deuterated analog, methylamine hydrochloride. The solubility of these two compounds is expected to be very similar due to their structural analogy.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For amine hydrochlorides like this compound, solubility is significantly influenced by the polarity of the solvent, temperature, and the presence of other solutes. As an ionic salt, it generally exhibits higher solubility in polar solvents capable of solvating the ammonium (B1175870) cation and the chloride anion.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Data Type |

| Methanol | Not Specified | Soluble | Qualitative |

| Ethanol | 78 | 29.1 g / 100 g | Quantitative[1] |

| Dimethyl Sulfoxide (DMSO) | 25 | 14 mg/mL | Quantitative |

Note: The provided quantitative data is for the non-deuterated analog, methylamine hydrochloride, and should be considered an approximation for this compound.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of an amine hydrochloride salt, such as this compound, in an organic solvent. This method is based on the isothermal equilibrium method.

1. Materials and Equipment:

-

This compound (analytical grade)

-

Organic solvent of interest (HPLC grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometer) or Gas Chromatography (GC)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

2. Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a series of vials.

-

Solvent Addition: Add a precise volume of the organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the undissolved solid to settle. If necessary, centrifuge the vials to facilitate phase separation.

-

Sample Extraction and Dilution: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed/cooled pipette to avoid temperature-induced precipitation. Filter the sample through a syringe filter into a volumetric flask. Dilute the sample to a suitable concentration with the same solvent.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

-

Calculation: The solubility (S) is calculated using the following formula:

S = (C × V_total) / V_sample

Where:

-

C is the concentration of the diluted sample determined by analysis.

-

V_total is the total volume of the diluted sample.

-

V_sample is the volume of the supernatant taken for dilution.

-

3. Data Analysis: Repeat the experiment at different temperatures to determine the temperature dependence of solubility. The results should be reported in appropriate units, such as g/100 mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains limited, the information available for its non-deuterated analog provides a strong foundation for researchers. The provided experimental protocol offers a robust framework for determining precise solubility values in various organic solvents, which is essential for the effective design of experiments and the development of new pharmaceutical agents. The high polarity of this compound suggests that it will be most soluble in polar organic solvents, a critical factor to consider in its handling and application.

References

Stability and Storage of Methyl-d3-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for Methyl-d3-amine hydrochloride (CAS No. 7436-22-8). Understanding these parameters is critical for ensuring the integrity, purity, and performance of this valuable isotopically labeled compound in research and development applications. This document synthesizes information from safety data sheets and general chemical stability principles to provide best-practice recommendations.

Chemical and Physical Properties

A foundational understanding of the properties of this compound is essential for interpreting its stability profile.

| Property | Value |

| Molecular Formula | CD₃NH₂·HCl |

| Molecular Weight | 70.54 g/mol |

| Appearance | White to off-white solid, clear colorless crystals[1] |

| Melting Point | 232-234 °C (lit.)[1] |

| Solubility | Soluble in DMSO, Methanol, and slightly soluble in Water[1] |

| Hygroscopicity | Hygroscopic (absorbs moisture from the air)[2] |

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality of this compound.

Storage Conditions

Adherence to recommended storage conditions will minimize degradation and preserve the isotopic and chemical purity of the compound.

| Parameter | Recommendation | Rationale |

| Temperature | Store at room temperature or between 2-8°C.[3][4][5] | Prevents thermal degradation. |

| Atmosphere | Store in a tightly closed container, under an inert atmosphere (e.g., Argon). | Minimizes exposure to moisture and reactive gases. |

| Light | Store away from light.[3] | Protects against potential photodegradation. |

| Environment | Store in a dry, cool, and well-ventilated place.[2][6] | Reduces the risk of moisture absorption and chemical reactions. |

Handling Precautions

Safe handling practices are crucial due to the potential hazards associated with this compound.

-

Ventilation: Handle in a well-ventilated area to avoid inhalation of dust.[2][6]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety goggles with side-shields.[2][6]

-

Hygiene: Wash hands thoroughly after handling and before breaks.[3]

-

Dust and Aerosol Formation: Avoid the formation of dust and aerosols during handling.[6]

Stability Profile

This compound is generally a stable compound when stored under the recommended conditions.[2][3] However, its stability can be compromised by several factors.

Factors Affecting Stability

Caption: Factors influencing the stability of this compound.

Incompatible Materials

Contact with the following substances should be avoided to prevent chemical reactions and degradation:

Hazardous Decomposition Products

Under fire conditions, the following hazardous decomposition products may be formed:

Shelf Life

While generally stable, it is recommended to re-analyze the chemical purity of this compound after three years of storage to ensure it meets the required specifications for its intended use.[5]

Experimental Protocols for Stability Assessment

Objective

To evaluate the stability of this compound under various environmental conditions (temperature, humidity, and light) over a defined period.

Materials and Equipment

-

This compound

-

Vials (clear and amber glass) with inert caps

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber with a light source compliant with ICH Q1B guidelines

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

-

Reference standard for this compound

-

Other necessary laboratory glassware and reagents

Experimental Workflow

Caption: Workflow for a stability study of this compound.

Detailed Methodologies

-

Sample Preparation: Accurately weigh a predetermined amount of this compound into a series of clear and amber glass vials.

-

Initial Analysis (T=0): Analyze a subset of the prepared samples immediately to establish the initial purity and impurity profile.

-

Storage: Place the remaining vials in stability chambers under various conditions. Suggested conditions could include:

-

Long-term: 25°C / 60% RH

-

Accelerated: 40°C / 75% RH

-

Photostability: As per ICH Q1B guidelines (exposure to a minimum of 1.2 million lux hours and 200 watt hours/square meter of near UV light), with a corresponding dark control stored under the same temperature conditions.

-

-

Time Points: Pull samples from each storage condition at specified time intervals (e.g., for accelerated studies: 0, 1, 3, and 6 months; for long-term studies: 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Note any changes in color or physical state.

-

Purity: Determine the percentage of the active substance remaining using a validated, stability-indicating HPLC method.

-

Degradation Products: Identify and quantify any new peaks in the chromatogram that represent degradation products.

-

-

Data Evaluation: Compare the results at each time point to the initial data. Calculate the rate of degradation and identify any trends. For photostability, compare the samples exposed to light with the dark control to assess the impact of light.

Conclusion

This compound is a stable compound when stored and handled correctly. Key factors for maintaining its stability are protection from moisture, excessive heat, and light, as well as avoiding contact with incompatible materials. For critical applications, it is advisable to periodically re-analyze the purity of the compound, especially if it has been in storage for an extended period. The provided experimental framework can be used as a starting point for conducting formal stability studies to establish a definitive shelf life under specific storage conditions.

References

- 1. Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How to Determine the Validity Period of Chemical Reagents [boquinstrument.com]

- 3. ecv.de [ecv.de]

- 4. Methylamine | CH3NH2 | CID 6329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

The Strategic Application of Deuterium in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The substitution of hydrogen with its heavier, stable isotope, deuterium (B1214612), is a powerful and increasingly utilized strategy in pharmaceutical and biological research. This subtle atomic modification, known as deuteration, can profoundly influence the physicochemical properties of a molecule without altering its fundamental shape or biological activity.[1][2] This technical guide provides a comprehensive overview of the core applications of deuterated compounds in research, with a focus on drug discovery and development, metabolic studies, and advanced analytical techniques.

Core Principle: The Kinetic Isotope Effect (KIE)

The primary basis for the utility of deuterated compounds in research is the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[3][4] Consequently, chemical reactions involving the cleavage of a C-D bond as the rate-determining step proceed more slowly than those involving a C-H bond.[3][4] Many drug metabolism pathways, particularly those mediated by Cytochrome P450 (CYP) enzymes, involve the oxidative cleavage of C-H bonds.[1][5][6][7] By strategically placing deuterium at these metabolically vulnerable sites, the rate of drug metabolism can be significantly reduced, leading to improved pharmacokinetic profiles.[1][5][6][7]

Key Applications in Research and Development

Enhancing Pharmacokinetic Profiles of Therapeutics

Deuteration is a clinically validated strategy to improve the pharmacokinetic (PK) properties of drugs.[8] By slowing down metabolism, deuteration can lead to a longer drug half-life, increased systemic exposure (AUC), and more stable plasma concentrations, which can translate to less frequent dosing and improved patient compliance.[8]

Data Presentation: Comparative Pharmacokinetics of Deuterated vs. Non-Deuterated Drugs

The following tables summarize the pharmacokinetic data for several deuterated drugs compared to their non-deuterated (protiated) counterparts, illustrating the significant impact of deuteration.

| Drug | Parameter | Non-Deuterated Value | Deuterated Value | Fold Change/Improvement | Reference(s) |

| Tetrabenazine | Deutetrabenazine | ||||

| Half-life of active metabolites | Shorter | 3- to 4-fold longer | Increased residence time | [1][7] | |

| Peak-to-trough fluctuations | Higher | 11-fold lower | More stable plasma levels | [1][7] | |

| Ivacaftor | Deutivacaftor (CTP-656) | ||||

| Half-life (t½) | Shorter | 15.9 hours | Extended half-life | [5][9] | |

| In vitro metabolic stability | Lower | Markedly enhanced | Reduced clearance | [5][9] | |

| Methadone | d₉-Methadone | ||||

| AUC (in mice) | Baseline | 5.7-fold increase | Increased total drug exposure | [10] | |

| Cmax (in mice) | Baseline | 4.4-fold increase | Higher peak concentration | [10] | |

| Clearance (in mice) | 4.7 ± 0.8 L/h/kg | 0.9 ± 0.3 L/h/kg | ~5.2-fold reduction | [10] |

Metabolic Pathway and Pharmacokinetic Studies

Deuterated compounds are invaluable tools for elucidating metabolic pathways and understanding the pharmacokinetics of drugs without altering their fundamental pharmacological properties.[11] By using deuterium as a tracer, researchers can follow the metabolic fate of a compound, identify its metabolites, and quantify the rates of different metabolic reactions.[11]

Visualization: Cytochrome P450 Catalytic Cycle

The following diagram illustrates the general catalytic cycle of Cytochrome P450 enzymes, a major family of enzymes involved in drug metabolism where the kinetic isotope effect of deuterated compounds is often exploited.

Caption: Cytochrome P450 catalytic cycle.

Analytical Internal Standards

Deuterated compounds are widely used as internal standards in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[12][13] Due to their similar chemical properties to the analyte, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer.[12][13] However, their different mass allows for their distinct detection, enabling accurate and precise quantification of the analyte by correcting for variations in sample preparation and instrument response.[12][13]

Visualization: Workflow for Bioanalytical Method Using a Deuterated Internal Standard

The diagram below outlines the typical workflow for a bioanalytical method employing a deuterated internal standard.

Caption: Bioanalytical workflow with a deuterated internal standard.

Probing Biological Structures with NMR and Neutron Scattering

Perdeuteration (replacement of all non-exchangeable protons with deuterium) is a critical technique in structural biology. In Nuclear Magnetic Resonance (NMR) spectroscopy, deuteration of proteins simplifies complex proton spectra and reduces signal overlap, enabling the study of larger and more complex biomolecules.[2][14][15] In neutron scattering, the significant difference in the neutron scattering length between hydrogen and deuterium allows for "contrast matching," where specific components of a biological assembly can be made "invisible" to neutrons, thus highlighting the structure of the remaining components.

Experimental Protocols

In Vitro Metabolic Stability Assay in Liver Microsomes

This protocol assesses the intrinsic clearance of a deuterated compound compared to its non-deuterated analog.

Materials:

-

Pooled human or other species liver microsomes (e.g., HLM)

-

NADPH regenerating system (Cofactor for CYP enzymes)

-

Phosphate (B84403) buffer (pH 7.4)

-

Test compounds (deuterated and non-deuterated) and internal standard stock solutions in DMSO

-

Acetonitrile (B52724) (ACN) for quenching

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare working solutions of test compounds and internal standard in phosphate buffer.

-

Incubation: In a 96-well plate, pre-warm the liver microsome solution in phosphate buffer at 37°C for 5-10 minutes.

-

Initiation of Reaction: Add the test compound to the microsome solution to initiate the reaction. At time zero, and subsequent time points (e.g., 5, 15, 30, 60 minutes), add the NADPH regenerating system to start the metabolic process.

-

Quenching: At each time point, terminate the reaction by adding cold acetonitrile containing the deuterated internal standard. This stops the enzymatic activity and precipitates the proteins.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint). A longer t½ and lower CLint for the deuterated compound indicate improved metabolic stability.[4][8][9][16][17]

Bioanalytical Method Validation using a Deuterated Internal Standard with LC-MS/MS

This protocol outlines the key steps for validating a bioanalytical method.[18][19][20]

Materials:

-

Blank biological matrix (e.g., plasma, urine) from at least six different sources

-

Analyte and deuterated internal standard reference materials

-

LC-MS/MS system

-

Validated sample extraction procedure

Procedure:

-

Stock and Working Solutions: Prepare stock solutions of the analyte and deuterated internal standard in a suitable organic solvent. From these, prepare working solutions and a series of calibration standards and quality control (QC) samples by spiking the blank biological matrix.

-

Selectivity: Analyze blank matrix samples from different sources to ensure no endogenous components interfere with the detection of the analyte or the internal standard.

-

Calibration Curve: Prepare a calibration curve by analyzing the calibration standards. The curve should have a defined range with an upper and lower limit of quantification (ULOQ and LLOQ).

-

Accuracy and Precision: Analyze QC samples at multiple concentration levels (low, medium, and high) in replicate on different days to determine the intra- and inter-day accuracy and precision.

-

Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix. This is done by comparing the response of the analyte in the post-extracted matrix to the response in a neat solution. The deuterated internal standard should effectively compensate for these effects.

-

Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.

-

Stability: Assess the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term bench-top storage, long-term storage).

Preparation of a Deuterated Protein for NMR Studies

This protocol describes a general method for producing a highly deuterated protein in E. coli.[2][14][15]

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest

-

Luria-Bertani (LB) medium

-

M9 minimal medium prepared with 99.9% Deuterium Oxide (D₂O)

-

Deuterated glucose (¹³C, D₇-glucose) as the carbon source

-

¹⁵N-Ammonium chloride as the nitrogen source

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

-

Shaker incubator

-

Centrifuge

-

Cell lysis buffer and equipment (e.g., sonicator)

-

Protein purification system (e.g., FPLC)

Procedure:

-

Pre-culture: Inoculate a small volume of LB medium with a single colony of the transformed E. coli and grow overnight at 37°C.

-

Adaptation to D₂O: Gradually adapt the cells to the D₂O-based M9 medium. This is typically done by sequentially transferring the culture to media with increasing concentrations of D₂O (e.g., 50%, 75%, 95%, and finally 100%).

-

Main Culture: Inoculate a larger volume of D₂O-based M9 minimal medium containing deuterated glucose and ¹⁵N-ammonium chloride with the adapted pre-culture. Grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Harvesting: Harvest the cells by centrifugation.

-

Lysis and Purification: Resuspend the cell pellet in lysis buffer and lyse the cells. Purify the deuterated protein using appropriate chromatography techniques.

-

NMR Sample Preparation: Exchange the purified protein into a suitable NMR buffer prepared in D₂O. Concentrate the protein to the desired concentration for NMR analysis.[21][22]

Visualization: Logical Flow for Deuterated Protein Production

The following diagram illustrates the decision and workflow process for producing a deuterated protein for NMR studies.

Caption: Workflow for deuterated protein production.

Conclusion

Deuterated compounds are indispensable tools in modern research, offering unique advantages in drug discovery, metabolic studies, and analytical sciences. The ability of deuterium to modulate pharmacokinetic properties through the kinetic isotope effect has led to the successful development of improved therapeutics. Furthermore, the use of deuterated compounds as tracers and internal standards has significantly enhanced the precision and depth of metabolic and bioanalytical research. As synthetic methodologies and analytical instrumentation continue to advance, the strategic application of deuterated compounds is poised to play an even more critical role in advancing our understanding of biological systems and in the development of novel and more effective medicines.

References

- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. Beta Oxidation of Very Long Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. researchgate.net [researchgate.net]

- 15. A simple protocol for the production of highly deuterated proteins for biophysical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. scispace.com [scispace.com]

- 20. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sites.bu.edu [sites.bu.edu]

- 22. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

A Technical Guide to High-Purity Methyl-d3-amine Hydrochloride for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a comprehensive resource for sourcing and utilizing high-purity Methyl-d3-amine (B1598088) hydrochloride (CAS: 7436-22-8). This isotopically labeled compound is a critical reagent in modern pharmaceutical development and analytical chemistry, primarily used as a synthetic building block for creating deuterated molecules with improved pharmacokinetic profiles and as an internal standard for quantitative mass spectrometry.

Commercial Availability and Specifications

The procurement of high-purity Methyl-d3-amine hydrochloride is crucial for ensuring the accuracy and reproducibility of experimental results. A variety of chemical suppliers offer this reagent at different purity levels and isotopic enrichment. Below is a comparative summary of offerings from prominent commercial vendors. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) to verify purity and enrichment before use.[1][2][3]

| Supplier | Product Number (Example) | Isotopic Enrichment (Atom % D) | Chemical Purity | Available Quantities |

| Sigma-Aldrich (Merck) | 176001 | 99 atom % D | ≥98% | 1g, 5g |

| Cambridge Isotope Labs (CIL) | DLM-289-1 | 99% | 98% | 1g, Bulk Request |

| CDN Isotopes | D-0279 | 99 atom % D | - | 1g |

| Santa Cruz Biotechnology | sc-212431 | - | - | 1g, 5g |

| TCI Chemicals | M4011 | min. 99.0 atom%D | >98.0% | 1g, 5g |

| LGC Standards | CDN-D-0279-1G | 99 atom % D | min 98% | 1g |